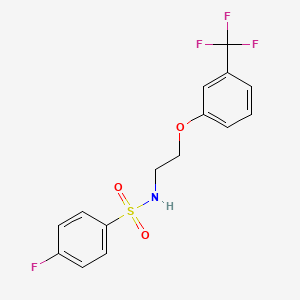

4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

Description

4-Fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a fluorine substituent at the para position of the benzene ring and a phenoxyethyl side chain bearing a trifluoromethyl group at the meta position of the phenyl ether. This compound belongs to a class of sulfonamides with diverse pharmacological applications, including anticancer, receptor antagonism, and enzyme inhibition activities. Its structural features, such as the electron-withdrawing fluorine and trifluoromethyl groups, enhance metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name |

4-fluoro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F4NO3S/c16-12-4-6-14(7-5-12)24(21,22)20-8-9-23-13-3-1-2-11(10-13)15(17,18)19/h1-7,10,20H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNKZEGEBUZEKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F4NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction where a fluorinated phenol reacts with an appropriate sulfonyl chloride under basic conditions to form the sulfonamide linkage . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation of the sulfonamide group can produce sulfonic acids .

Scientific Research Applications

4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing the compound’s hydrophobic interactions with the target site . Additionally, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Fluorine vs. Chlorine vs. Trifluoromethyl Substituents

- Compound 1d (4-Fluoro-N-(2-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide): Fluorine substituent at the para position. Melting point: 155–156°C. Exhibited potent anticancer activity in kinase inhibition assays due to enhanced electronegativity and membrane permeability .

- Compound 1g (N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide): Trifluoromethyl group at the para position. Melting point: 132–134°C. Reduced polarity compared to 1d, leading to lower solubility but improved lipophilicity for CNS-targeted applications .

- Compound 1h (3-Fluoro-N-(2-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide): Fluorine at the meta position. Melting point: 118–120°C. Meta substitution disrupted planar symmetry, reducing crystallinity and altering pharmacokinetic profiles .

Comparative Data Table

| Compound | Substituent Position | Substituent Group | Melting Point (°C) | Key Pharmacological Property |

|---|---|---|---|---|

| Target Compound | Para (C4) | F | Not reported | High metabolic stability |

| 1d | Para (C4) | F | 155–156 | Anticancer activity |

| 1g | Para (C4) | CF3 | 132–134 | Improved lipophilicity |

| 1h | Meta (C3) | F | 118–120 | Altered PK profile |

Modifications in the Side Chain

Phenoxyethyl vs. Pyrrolidine-Containing Chains

- Compound 14 (Silodosin-Based Derivative): Structure: (S)-4-Fluoro-N-(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}pyrrolidin-3-yl)benzenesulfonamide. Incorporates a pyrrolidine ring and trifluoroethoxy group. Physical State: Yellow oil (vs. solid forms of other analogs). Synthesis Yield: 61% with 95% purity. Demonstrated uroselective α1A/α1D-adrenergic receptor antagonism, attributed to the pyrrolidine moiety enhancing target selectivity .

- Compound 863511-95-9 (Thiazole-Pyridine Hybrid): Structure: 4-Fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide. Replaces phenoxyethyl with a thiazole-pyridine side chain. Enhanced π-π stacking interactions with kinase ATP-binding sites, improving anticancer efficacy .

Comparative Data Table

| Compound | Side Chain Structure | Physical State | Key Functional Property |

|---|---|---|---|

| Target Compound | 2-(3-(Trifluoromethyl)phenoxy)ethyl | Not reported | Balanced lipophilicity/hydrophilicity |

| Compound 14 | Pyrrolidinyl-trifluoroethoxy | Yellow oil | Uroselective receptor antagonism |

| 863511-95-9 | Thiazole-pyridine | Not reported | Kinase inhibition |

Metabolic Stability and Biotransformation

- Biotransformation of 4-Fluoro-N-(8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide: Structural modification with a bicyclic system increased resistance to cytochrome P450-mediated oxidation. Demonstrated a half-life (t1/2) of >6 hours in human liver microsomes, compared to <2 hours for non-bicyclic analogs .

- 4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide: Amino group at C4 increased susceptibility to glucuronidation. Solubility: Moderate in DMSO and methanol, limiting in vivo bioavailability .

Biological Activity

4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

- Chemical Formula : C15H15F4N1O2S

- Molecular Weight : 357.35 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the presence of the trifluoromethyl group and the sulfonamide moiety, which enhance its interaction with biological targets. The trifluoromethyl group is known for increasing metabolic stability and lipophilicity, thereby improving membrane permeability . The sulfonamide group contributes to the inhibition of various enzymes by mimicking natural substrates.

Biological Targets

Research indicates that 4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide exhibits activity against several key enzymes:

- Cyclooxygenase (COX) : Inhibits COX-1 and COX-2, which are critical in the inflammatory process.

- Cholinesterases : Demonstrates inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important for neurotransmission.

- Lipoxygenases (LOX) : Exhibits inhibitory activity against both LOX-5 and LOX-15, involved in the inflammatory response.

In Vitro Studies

In vitro studies have shown that this compound possesses significant inhibitory effects on COX enzymes. For instance, it demonstrated an IC50 value of approximately 10.4 μM against AChE and 7.7 μM against BChE, indicating moderate potency . The presence of the trifluoromethyl group was noted to enhance these activities through increased interactions with enzyme active sites.

Case Study: Anti-inflammatory Activity

A specific case study evaluated the anti-inflammatory properties of this compound in a murine model. The results indicated a reduction in edema comparable to standard anti-inflammatory drugs like diclofenac sodium. The compound showed a % inhibition of edema at 1 mM concentration significantly higher than controls, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

| Target Enzyme | IC50 Value (μM) | Activity Level |

|---|---|---|

| Acetylcholinesterase | 10.4 | Moderate Inhibition |

| Butyrylcholinesterase | 7.7 | Moderate Inhibition |

| COX-1 | Not specified | Inhibitory Activity |

| COX-2 | Not specified | Inhibitory Activity |

| LOX-5 | Not specified | Inhibitory Activity |

| LOX-15 | Not specified | Inhibitory Activity |

Discussion

The biological activity of 4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide highlights its potential as a multi-target drug candidate. Its ability to inhibit key enzymes involved in inflammation and neurotransmission positions it as a promising candidate for further development in therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and purification. Key steps include:

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | 4-Fluorobenzenesulfonyl chloride + ethylenediamine derivative (e.g., 2-(3-(trifluoromethyl)phenoxy)ethylamine) in dichloromethane (DCM) | Sulfonamide bond formation via nucleophilic substitution | |

| 2 | Triethylamine (TEA) or NaOH as base | Neutralize HCl byproduct and drive reaction completion | |

| 3 | Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) | Purification to >95% purity |

Q. Key Considerations :

- Temperature control (0–25°C) to prevent side reactions.

- Use of anhydrous solvents to avoid hydrolysis of intermediates.

Q. How is the compound structurally characterized?

Advanced spectroscopic and crystallographic techniques are employed:

| Technique | Parameters | Purpose | Reference |

|---|---|---|---|

| NMR (¹H, ¹³C, ¹⁹F) | DMSO-d₆ or CDCl₃, 400–600 MHz | Confirm substituent positions (e.g., fluorine, trifluoromethyl groups) and sulfonamide linkage | |

| X-ray Crystallography | Single-crystal analysis (Mo-Kα radiation) | Resolve 3D conformation and hydrogen-bonding networks | |

| FTIR | 400–4000 cm⁻¹ | Identify functional groups (e.g., S=O stretch at ~1350 cm⁻¹) |

Advanced Questions

Q. What are the potential biological targets of this compound, and how are they identified?

The compound may target enzymes or receptors in inflammation or neurological pathways:

- COX-2 Inhibition : Analogous to sulfonamide-derived COX-2 inhibitors (e.g., celecoxib), this compound could be screened using in vitro cyclooxygenase assays with IC₅₀ determination .

- Glycine Transporters : Structural analogs (e.g., trifluoromethylpyrazole derivatives) inhibit glycine uptake (IC₅₀ ~50–100 nM), suggesting potential neuropharmacological applications .

- Kinase Assays : Use ATP-binding assays (e.g., ELISA-based) to evaluate inhibition of kinases implicated in cancer pathways .

Methodological Note : Orthogonal assays (e.g., SPR for binding kinetics, in vivo models for efficacy) are critical to validate targets .

Q. How can stability issues during synthesis or storage be addressed?

Stability is influenced by functional groups (e.g., sulfonamide, trifluoromethyl):

| Issue | Mitigation Strategy | Reference |

|---|---|---|

| Hydrolysis of sulfonamide | Store at -20°C in anhydrous DMSO; avoid prolonged exposure to moisture | |

| Thermal degradation | Use inert atmosphere (N₂/Ar) during high-temperature reactions | |

| Photo-degradation | Protect from UV light using amber glassware |

Q. Analytical Monitoring :

- HPLC-UV/MS : Track degradation products under stress conditions (e.g., 40°C, 75% RH).

- TGA/DSC : Assess thermal stability up to 300°C .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Key substituents and their effects:

Q. Experimental Design :

Q. How to resolve contradictions in reported biological data?

Example: Discrepancies in IC₅₀ values for glycine transporter inhibition vs. COX-2 activity.

Q. What analytical methods ensure purity and identity in batch-to-batch consistency?

| Method | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC-PDA | C18 column, 0.1% TFA in H₂O/ACN gradient, 254 nm | Purity ≥98% (area %) |

| LC-HRMS | ESI+ mode, m/z 400–600 | Exact mass ± 5 ppm |

| Elemental Analysis | C, H, N, S | Theoretical ± 0.4% |

Reference Standards : Use certified reference materials (CRMs) from PubChem or Sigma-Aldrich .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.